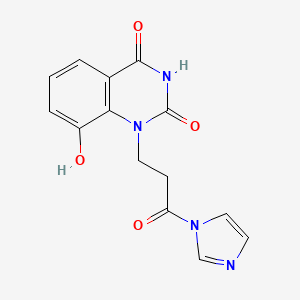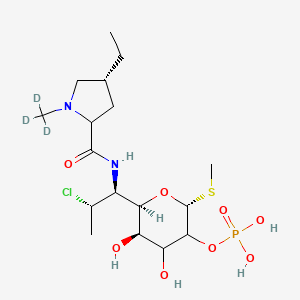
Clindamycin B-d3 2-Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin B-d3 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, staphylococci, and pneumococci. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better solubility and reduced pain upon injection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B-d3 2-Phosphate typically involves the phosphorylation of clindamycin. One common method starts with clindamycin hydrochloride alcoholate as the raw material. This is then converted to clindamycin isopropylidene alkali, followed by phosphorylation using phosphorus oxychloride as the phosphatiding agent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Clindamycin B-d3 2-Phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to release the active clindamycin.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Various substituents can be added to the molecule to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acidic or basic catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions.
Major Products
The major product of hydrolysis is clindamycin, the active antibiotic.
科学的研究の応用
Clindamycin B-d3 2-Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of lincosamide antibiotics.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Clindamycin B-d3 2-Phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This disruption leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
類似化合物との比較
Similar Compounds
Clindamycin Hydrochloride: Another form of clindamycin used for oral administration.
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug similar to Clindamycin B-d3 2-Phosphate but used in different formulations.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and analysis in biological systems .
特性
分子式 |
C17H32ClN2O8PS |
|---|---|
分子量 |
494.0 g/mol |
IUPAC名 |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3 |
InChIキー |
GOTDPKVMVWZIIW-BHOIPQKFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC |
正規SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
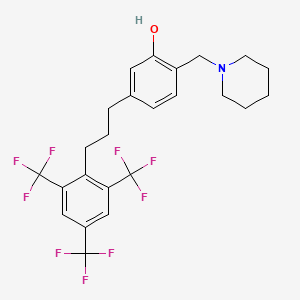
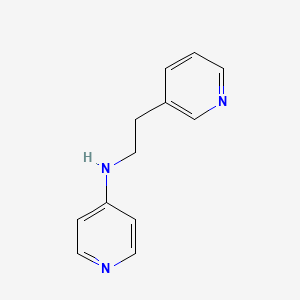
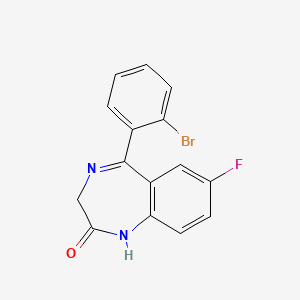
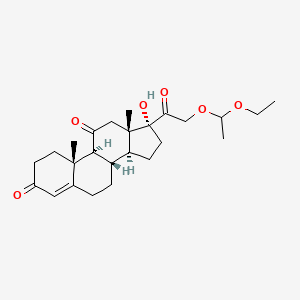
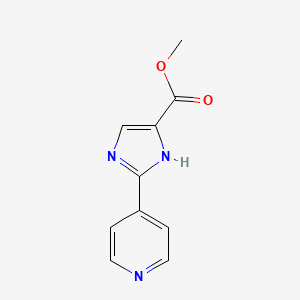
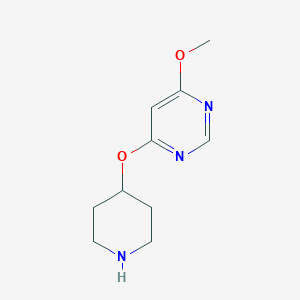
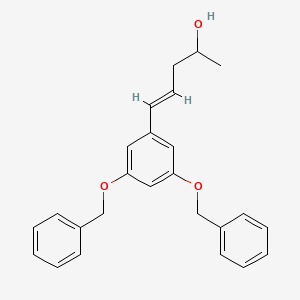
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
